![molecular formula C7H7N3O B13110340 Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
Imidazo[1,5-a]pyrazin-3-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,5-a]pyrazin-3-ylmethanol is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core with a methanol group attached at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrazin-3-ylmethanol typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed one-pot three-component condensation reaction. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of readily available starting materials and mild reaction conditions further supports the potential for industrial synthesis.
化学反应分析
Types of Reactions: Imidazo[1,5-a]pyrazin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups like halides or amines.
科学研究应用
Imidazo[1,5-a]pyrazin-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of imidazo[1,5-a]pyrazin-3-ylmethanol and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, certain derivatives can fit into the hinge regions of kinases like DDR1 and DDR2, forming hydrogen bonds with specific amino acids . This interaction can inhibit the activity of these kinases, leading to anticancer effects.
相似化合物的比较
Imidazo[1,2-a]pyrazine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: Imidazo[1,5-a]pyrazin-3-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
imidazo[1,5-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h1-4,11H,5H2 |
InChI 键 |
HZSSVQCXMWIBAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CN=C2CO)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


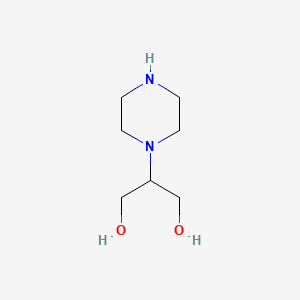




![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
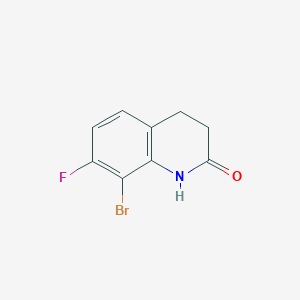
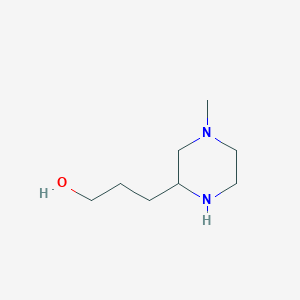

![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
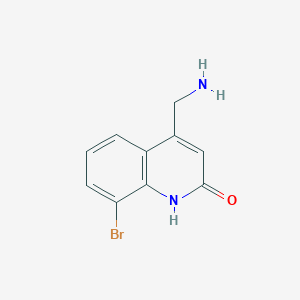
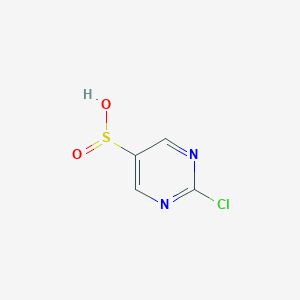
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
